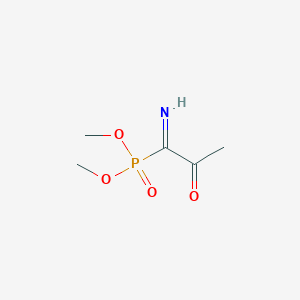

Dimethyl (2-oxopropanimidoyl)phosphonate

Description

Early Contributions to Phosphonate-Mediated Homologation Reactions

The journey towards modern phosphonate-mediated homologation began with foundational work on organophosphorus compounds. While bisphosphonates were first synthesized in the 19th century for industrial applications, their synthetic utility in carbon-carbon bond formation became a focus much later. A key conceptual predecessor to the specific reaction of interest is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions to convert carbonyl compounds into alkenes. This reaction established phosphonates as powerful reagents for olefination and laid the groundwork for analogous transformations.

The direct conversion of a carbonyl group to an alkyne, a one-carbon homologation, presented a distinct challenge. acs.orgresearchgate.net A significant breakthrough came from the work of Seyferth and Gilbert. They developed a method using dimethyl (diazomethyl)phosphonate, now known as the Seyferth-Gilbert reagent, to transform aldehydes and ketones into alkynes. chem-station.comsantiago-lab.com This reaction, termed the Seyferth-Gilbert homologation, involves the reaction of the phosphonate reagent with the carbonyl compound in the presence of a strong base, such as potassium tert-butoxide. wordpress.comblogspot.com

The mechanism proceeds through the deprotonation of the phosphonate to form a reactive anion. wordpress.com This anion then adds to the carbonyl group, leading to an intermediate oxaphosphetane, similar to the HWE reaction. organic-chemistry.org Elimination of dimethyl phosphate (B84403) yields a vinyldiazo intermediate. wordpress.com This intermediate then loses nitrogen gas to form a vinylidene carbene, which undergoes a 1,2-migration (rearrangement) to furnish the final alkyne product. wordpress.comorganic-chemistry.org

Emergence of the Ohira-Bestmann Modification

Despite its utility, the Seyferth-Gilbert homologation had a significant limitation: the requirement of a strong base. chem-station.comsantiago-lab.com This condition made the reaction unsuitable for substrates containing base-sensitive functional groups or for enolizable aldehydes, which are prone to side reactions like aldol (B89426) condensation. santiago-lab.com

This limitation was addressed in 1989 by Susumu Ohira. santiago-lab.comstackexchange.com Ohira discovered that dimethyl (1-diazo-2-oxopropyl)phosphonate could serve as a precursor to the active dimethyl (diazomethyl)phosphonate anion under much milder conditions. santiago-lab.comorgsyn.org By treating the reagent with a base like potassium carbonate in methanol (B129727), the active species is generated in situ through the methanolysis of the acetyl group. wordpress.comstackexchange.com This discovery was a pivotal moment, as it allowed the one-carbon homologation of aldehydes to alkynes to be performed under significantly gentler conditions.

Further systematic investigation and development by Bestmann and others expanded the scope and optimized the reaction conditions, leading to the reagent and the protocol being widely known as the Ohira-Bestmann reaction or modification. chem-station.comstackexchange.comorgsyn.org This modified procedure proved to be highly efficient for a broad range of aldehydes, including those that were incompatible with the original Seyferth-Gilbert conditions. wordpress.comorgsyn.org

Properties

IUPAC Name |

1-dimethoxyphosphoryl-1-iminopropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO4P/c1-4(7)5(6)11(8,9-2)10-3/h6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSXFTVEZFXANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=N)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl 1 Diazo 2 Oxopropyl Phosphonate

Precursor Compounds and Starting Material Preparation

Dimethyl (2-oxopropyl)phosphonate as a Key Intermediate

The cornerstone for the synthesis of the Bestmann-Ohira reagent is dimethyl (2-oxopropyl)phosphonate. researchgate.netresearchgate.net This β-ketophosphonate serves as the substrate to which the diazo group is transferred. The most common and efficient method for its preparation is the Michaelis-Arbuzov reaction. acs.orgchinesechemsoc.org This reaction involves the treatment of an α-haloketone, typically chloroacetone, with a trialkyl phosphite (B83602), such as trimethyl phosphite. acs.orgacs.org

The reaction proceeds via nucleophilic attack of the phosphorus atom on the α-carbon of chloroacetone, displacing the chloride ion. A subsequent dealkylation step, where the displaced chloride attacks one of the methyl groups on the phosphonium (B103445) intermediate, yields the final dimethyl (2-oxopropyl)phosphonate product and methyl chloride. While the Perkow reaction can be a competing pathway, yielding a vinyl phosphate (B84403), conditions can be optimized to favor the desired Michaelis-Arbuzov product. acs.orgnih.gov The accessibility of this key intermediate from inexpensive starting materials is a significant factor in the widespread use of the Bestmann-Ohira reagent. orgsyn.org

Diazo Transfer Reactions: Strategic Approaches

The core transformation in the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate is the diazo transfer reaction. This process involves the reaction of the active methylene (B1212753) group in dimethyl (2-oxopropyl)phosphonate with a diazo transfer agent, typically a sulfonyl azide (B81097), in the presence of a base. researchgate.netorgsyn.org

Utilization of Sulfonyl Azides

Several sulfonyl azides have been developed and utilized for diazo transfer, each with distinct characteristics regarding safety, efficiency, and ease of workup.

p-Acetamidobenzenesulfonyl Azide (p-ABSA): Introduced as a safer alternative to other sulfonyl azides, p-ABSA is a practical, cost-effective, and crystalline reagent. orgsyn.orgemory.eduenamine.net It is reported to have no impact sensitivity, making it a preferred choice for large-scale preparations. orgsyn.orgorgsyn.org The reaction with dimethyl (2-oxopropyl)phosphonate proceeds efficiently, and a key advantage is that the resulting p-acetamidobenzenesulfonamide byproduct is a solid that can be easily removed by filtration, simplifying the purification of the final diazo product. researchgate.netorgsyn.org

Tosyl Azide (TsN₃): Historically, tosyl azide was the most common reagent for diazo transfer reactions. orgsyn.orgguidechem.com Vandewalle first described the synthesis of the Bestmann-Ohira reagent using tosyl azide in 1984. orgsyn.org While effective, tosyl azide is a potentially explosive and shock-sensitive compound, which presents significant handling risks, particularly on a larger scale. orgsyn.orgnih.gov These hazards have driven the development of safer alternatives.

Imidazolyl Sulfonyl Azide: More recently, imidazole-1-sulfonyl azide salts (e.g., hydrochloride or hydrogen sulfate) have emerged as excellent diazotransfer reagents. organic-chemistry.orgorganic-chemistry.org These reagents are often bench-stable, crystalline solids that are safer to handle than tosyl azide. organic-chemistry.orgorganic-chemistry.org A significant advantage is that the byproducts are highly water-soluble, allowing for a simplified aqueous workup to isolate the desired diazo compound. organic-chemistry.org This makes them particularly suitable for developing efficient in situ and one-pot procedures. orgsyn.org

Fluorosulfonyl Azide (FSO₂N₃): Fluorosulfonyl azide is a highly efficient reagent for diazo transfer reactions. wuxiapptec.com It is noted for its rapid and often quantitative conversion of primary amines to azides and can be used for diazo transfer to active methylene compounds. wuxiapptec.com While highly reactive, its use requires careful handling, and its application in the synthesis of the Bestmann-Ohira reagent is part of a broader trend towards developing more potent diazotransfer agents.

Table 1: Comparison of Common Sulfonyl Azides for Diazo Transfer

| Reagent | Key Advantages | Key Disadvantages | Workup |

|---|---|---|---|

| p-ABSA | Safer to handle, crystalline, cost-effective. orgsyn.orgemory.edu | --- | Byproduct removed by filtration. orgsyn.org |

| Tosyl Azide | Historically well-established. orgsyn.org | Potentially explosive, shock-sensitive. orgsyn.org | Chromatographic separation of byproduct. |

| Imidazolyl Sulfonyl Azide | Bench-stable, safer, water-soluble byproducts. organic-chemistry.orgorganic-chemistry.org | --- | Simplified aqueous extraction. organic-chemistry.org |

| Fluorosulfonyl Azide | Highly reactive and efficient. wuxiapptec.com | Requires careful handling. | Dependent on specific protocol. |

Optimizing Diazo Transfer Conditions and Reagent Selection

The efficiency of the diazo transfer reaction is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, and temperature.

Base: A variety of bases can be used to deprotonate the active methylene group of the β-ketophosphonate. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases like triethylamine (B128534) (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU). orgsyn.orgorgsyn.org The choice of base can be critical; for instance, while NaH is effective, it must be free of sodium hydroxide (B78521) contamination, which can lead to cleavage of the acetyl group and lower yields. orgsyn.org In some protocols, DBU has been found to be less effective, leading to complex mixtures. orgsyn.org For in situ generation protocols, potassium carbonate is frequently used due to its mildness and compatibility with subsequent reaction steps. orgsyn.orgtandfonline.com

Solvent: The choice of solvent influences the solubility of reagents and the reaction rate. Acetonitrile (B52724) (MeCN) is a commonly used solvent that effectively facilitates the reaction. researchgate.netorganic-chemistry.org Tetrahydrofuran (THF) and dichloromethane (B109758) are also employed. orgsyn.orgenamine.netchemicalbook.com For one-pot procedures that involve subsequent reactions with aldehydes, methanol (B129727) is often used as a co-solvent. sigmaaldrich.comorganic-chemistry.org Optimization studies have shown that the solvent can impact the stability of the generated diazo reagent, with acetonitrile often proving superior for in situ applications. organic-chemistry.org

Temperature: Diazo transfer reactions are typically performed at temperatures ranging from 0 °C to room temperature. orgsyn.orgchemicalbook.com Initial deprotonation is often carried out at 0 °C, after which the reaction is allowed to warm to room temperature and stir for several hours to ensure completion. orgsyn.org In some flow chemistry applications, the temperature has been raised to 35 °C to increase the reaction rate. nih.gov

In Situ Generation Protocols

To improve efficiency, safety, and convenience, significant research has focused on protocols that generate and use the Bestmann-Ohira reagent in situ, avoiding its isolation. orgsyn.orgorgsyn.org

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot procedures combine the synthesis of the Bestmann-Ohira reagent and its subsequent reaction with an aldehyde into a single operational sequence. sigmaaldrich.comtandfonline.com This approach is highly efficient as it eliminates the need for intermediate purification steps. A typical one-pot protocol involves mixing the aldehyde, dimethyl (2-oxopropyl)phosphonate, a base like potassium carbonate, and the diazo transfer agent in a suitable solvent system, often a mixture of methanol and acetonitrile. orgsyn.orgresearchgate.net

Ohira first demonstrated that the reagent could be generated from its acetylated precursor and used directly for the homologation of aldehydes. orgsyn.orgsemanticscholar.org Bestmann and others later optimized this into a widely used one-pot method. orgsyn.orgsigmaaldrich.com The use of stable and easily handled diazo transfer reagents like imidazole-1-sulfonyl azide has further improved these one-pot syntheses, making them safer and more scalable. organic-chemistry.org These tandem processes, which can even start from esters or alcohols that are converted to aldehydes in situ, represent a highly streamlined and atom-economical approach to the synthesis of terminal alkynes. researchgate.nettcichemicals.com

Influences of Reaction Conditions on Synthesis Yield and Purity

The yield and purity of the desired alkyne product in reactions utilizing dimethyl (1-diazo-2-oxopropyl)phosphonate are highly dependent on the specific reaction conditions employed. Key factors include the choice of the base and the solvent system.

Role of Specific Base Systems (e.g., Potassium Carbonate, Sodium Hydride, Potassium Hydroxide, DBU, Magnesium Oxide)

The base plays a critical role in the synthesis and subsequent reaction of dimethyl (1-diazo-2-oxopropyl)phosphonate. The choice of base dictates the reaction's applicability, especially for substrates sensitive to basic conditions. santiago-lab.com

Potassium Carbonate (K₂CO₃): This is the hallmark base of the Ohira-Bestmann modification. wordpress.comchem-station.com Its mild nature is crucial for the methanolysis of dimethyl (1-diazo-2-oxopropyl)phosphonate to generate the reactive dimethyl (diazomethyl)phosphonate anion. santiago-lab.comchemeurope.com This mildness allows for the successful homologation of enolizable aldehydes, which would otherwise undergo side reactions like aldol (B89426) condensation under stronger basic conditions. chem-station.comsantiago-lab.com The use of potassium carbonate often leads to high yields of terminal alkynes. wordpress.com

Sodium Hydride (NaH): A strong base like sodium hydride is typically used in the synthesis of the Ohira-Bestmann reagent itself. orgsyn.org It is employed to deprotonate the precursor, dimethyl (2-oxopropyl)phosphonate, allowing it to react with a diazo transfer agent like 4-acetamidobenzenesulfonyl azide. orgsyn.org

Potassium Hydroxide (KOH): Powdered potassium hydroxide has been used in conjunction with the Ohira-Bestmann reagent for the synthesis of certain ethynyl (B1212043) compounds. tcichemicals.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Magnesium Oxide (MgO): In specific synthetic routes for generating diazo compounds from activated methylene compounds using fluorosulfonyl azide (FSO₂N₃), the choice of base can selectively produce either the Bestmann-Ohira reagent or the Seyferth-Gilbert reagent. researchgate.net DBU and MgO have been utilized in these contexts, demonstrating how the base can direct the outcome of the diazotization reaction. researchgate.net

Table 1: Influence of Different Base Systems

| Base | Role in Synthesis | Typical Application |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Mild base for in-situ generation of the active phosphonate (B1237965) anion from the Ohira-Bestmann reagent. wordpress.comsantiago-lab.com | Homologation of base-sensitive and enolizable aldehydes. chem-station.com |

| Sodium Hydride (NaH) | Strong base for the synthesis of the Ohira-Bestmann reagent from its phosphonate precursor. orgsyn.org | Deprotonation of dimethyl (2-oxopropyl)phosphonate. orgsyn.org |

| Potassium Hydroxide (KOH) | Base used with the Ohira-Bestmann reagent in specific homologation reactions. tcichemicals.com | Synthesis of ethynyl compounds. tcichemicals.com |

| DBU | Organic base used in the synthesis of the Ohira-Bestmann reagent with specific diazotransfer agents. researchgate.net | Selective generation of diazo compounds. researchgate.net |

| Magnesium Oxide (MgO) | Inorganic base used as an alternative to DBU in specific synthetic preparations. researchgate.net | Selective generation of diazo compounds. researchgate.net |

Solvent Effects on Reagent Formation

The choice of solvent is critical in both the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate and its subsequent application in homologation reactions.

Methanol (MeOH): Methanol is a key solvent in the Ohira-Bestmann modification. It acts as a proton source and reacts with the Ohira-Bestmann reagent in the presence of a mild base like potassium carbonate to generate the active dimethyl (diazomethyl)phosphonate anion. wordpress.comresearchgate.net The reaction of aldehydes with the reagent is commonly performed in methanol. tcichemicals.com

Tetrahydrofuran (THF): THF is a common solvent used in the synthesis of the Ohira-Bestmann reagent itself. orgsyn.org It is often used in the diazotransfer step of the synthesis. orgsyn.org Additionally, homologation reactions can be carried out in THF, particularly when using strong bases at low temperatures. nrochemistry.com

Toluene (B28343): Toluene is another solvent employed in the preparation of the Ohira-Bestmann reagent. orgsyn.org For instance, the initial deprotonation of diethyl (2-oxopropyl)phosphonate with sodium hydride can be performed in toluene. orgsyn.org

Dichloromethane (CH₂Cl₂): Dichloromethane has been used as a solvent in tandem procedures, for example, in the initial reduction of an ester to an aldehyde before the addition of the Ohira-Bestmann reagent. orgsyn.org

Table 2: Effects of Different Solvents on Synthesis

| Solvent | Role in Synthesis | Process |

|---|---|---|

| Methanol (MeOH) | Reactant and solvent for generating the active species. wordpress.com | Ohira-Bestmann homologation of aldehydes. tcichemicals.com |

| Tetrahydrofuran (THF) | Solvent for synthesis and reaction. orgsyn.org | Synthesis of the Ohira-Bestmann reagent and subsequent homologation. orgsyn.orgnrochemistry.com |

| Toluene | Solvent for synthesis. orgsyn.org | Preparation of the Ohira-Bestmann reagent. orgsyn.org |

| Dichloromethane (CH₂Cl₂) | Solvent for preceding reaction steps in a tandem process. orgsyn.org | Tandem reduction-homologation sequences. orgsyn.org |

Table 3: Mentioned Compounds

| Compound Name | Role/Synonym |

|---|---|

| Dimethyl (1-diazo-2-oxopropyl)phosphonate | Main subject; Ohira-Bestmann reagent. tcichemicals.com |

| Dimethyl (2-oxopropanimidoyl)phosphonate | Subject line compound name |

| Dimethyl (diazomethyl)phosphonate | Seyferth-Gilbert reagent; active species generated from the Ohira-Bestmann reagent. wordpress.comorganic-chemistry.org |

| Aldehydes | Starting material for homologation. wordpress.com |

| Ketones | Starting material for homologation. wordpress.com |

| Alkynes | Product of homologation. wordpress.com |

| Dimethyl (2-oxopropyl)phosphonate | Precursor for the synthesis of the Ohira-Bestmann reagent. orgsyn.orgresearchgate.net |

| Diethyl (2-oxopropyl)phosphonate | Precursor for the synthesis of the diethyl analogue of the Ohira-Bestmann reagent. orgsyn.org |

| Sulfonyl azides | Diazo-transfer agents. santiago-lab.com |

| 4-acetamidobenzenesulfonyl azide | A specific diazo-transfer agent. orgsyn.org |

| Fluorosulfonyl azide (FSO₂N₃) | A specific diazo-transfer agent. researchgate.net |

| Potassium Carbonate (K₂CO₃) | Mild base. wordpress.com |

| Sodium Hydride (NaH) | Strong base. orgsyn.org |

| Potassium Hydroxide (KOH) | Base. tcichemicals.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organic base. researchgate.net |

| Magnesium Oxide (MgO) | Inorganic base. researchgate.net |

| Methanol (MeOH) | Solvent and reactant. wordpress.com |

| Tetrahydrofuran (THF) | Solvent. orgsyn.org |

| Toluene | Solvent. orgsyn.org |

| Dichloromethane (CH₂Cl₂) | Solvent. orgsyn.org |

| Potassium tert-butoxide | Strong base used in the original Seyferth-Gilbert reaction. wordpress.com |

Mechanistic Investigations of Reactions Involving Dimethyl 1 Diazo 2 Oxopropyl Phosphonate

Formation and Reactivity of Key Intermediates

Vinylidene carbenes are highly reactive, transient species that play a pivotal role in the final step of alkyne formation. wikipedia.org They are generated following the extrusion of molecular nitrogen from a vinyl diazo intermediate. wikipedia.orgresearchgate.net This elimination reaction, often initiated by warming the reaction mixture, results in a carbene species where a divalent carbon is double-bonded to another carbon. organic-chemistry.orgnrochemistry.com The extreme reactivity of the vinylidene carbene drives it to undergo a rapid 1,2-migration to furnish the more stable alkyne product. wikipedia.orgresearchgate.net The propensity for this rearrangement is a defining characteristic of alkylidene carbenes and is crucial for the successful outcome of the homologation reaction. nih.gov

The central reactive species in the Ohira-Bestmann modification is the dimethyl (diazomethyl)phosphonate anion. wikipedia.orgorganic-chemistry.org This anion is generated in situ from dimethyl (1-diazo-2-oxopropyl)phosphonate. wikipedia.orgchemeurope.com The reaction is typically initiated by a base, such as potassium carbonate, in the presence of methanol (B129727). stackexchange.comchemeurope.com The methoxide (B1231860), formed in small amounts, attacks the acetyl group of the Ohira-Bestmann reagent, leading to a deacylation reaction. santiago-lab.comnrochemistry.com This process yields the dimethyl (diazomethyl)phosphonate anion and methyl acetate (B1210297) as a byproduct. wikipedia.org The use of a mild base like potassium carbonate is a significant advantage over the strong bases (e.g., potassium tert-butoxide) required in the original Seyferth-Gilbert protocol, allowing the reaction to be performed on base-sensitive substrates, such as enolizable aldehydes, without significant side reactions like aldol (B89426) condensation. santiago-lab.comstackexchange.com This nucleophilic anion is then primed to react with a carbonyl compound, initiating the homologation sequence. thieme-connect.com

Table 1: Key Intermediates in the Ohira-Bestmann Reaction

| Intermediate | Structure | Method of Generation | Subsequent Reaction |

| Diazomethyl Phosphonate (B1237965) Anion | [(MeO)₂P(O)C(N₂)]⁻ | Base-mediated deacylation of Dimethyl (1-diazo-2-oxopropyl)phosphonate. santiago-lab.comnrochemistry.com | Nucleophilic addition to a carbonyl compound. nrochemistry.com |

| Oxaphosphetane | A four-membered ring containing phosphorus, oxygen, and two carbon atoms. | Intramolecular cyclization of the initial adduct formed from the diazomethyl phosphonate anion and a carbonyl. organic-chemistry.org | Cycloelimination to form a diazoalkene and dimethyl phosphate (B84403). wikipedia.orgorganic-chemistry.org |

| Vinyl Diazoalkene | R¹R²C=C(N₂) | Cycloelimination from the oxaphosphetane intermediate. wikipedia.org | Extrusion of nitrogen gas to form a vinylidene carbene. organic-chemistry.orgnrochemistry.com |

| Vinylidene Carbene | R¹R²C=C: | Thermal or photochemical decomposition of the vinyl diazoalkene with loss of N₂. wikipedia.orgresearchgate.net | 1,2-migration of a substituent (R¹ or R²) to form the final alkyne product. wikipedia.orgresearchgate.net |

Detailed Mechanistic Pathways in Homologation

The homologation of an aldehyde or ketone to an alkyne using dimethyl (1-diazo-2-oxopropyl)phosphonate proceeds through a well-defined, multi-step pathway that is analogous to the Horner-Wadsworth-Emmons reaction. santiago-lab.com

The first step of the homologation involves the nucleophilic attack of the dimethyl (diazomethyl)phosphonate anion on the electrophilic carbonyl carbon of an aldehyde or ketone. nrochemistry.comyoutube.com This addition reaction forms a tetrahedral alkoxide intermediate. This step is similar to the initial phase of the Wittig reaction, where a phosphorus ylide adds to a carbonyl. libretexts.orgnih.gov The resulting alkoxide rapidly undergoes an intramolecular cyclization, where the oxygen anion attacks the electrophilic phosphorus atom. This ring-closure yields a transient, four-membered heterocyclic intermediate known as a 1,2-oxaphosphetane. wikipedia.orgorganic-chemistry.orgwikipedia.org While generally unstable and rarely isolated, the formation of this oxaphosphetane is a critical step that sets the stage for the subsequent elimination. wikipedia.orgyoutube.com

The oxaphosphetane intermediate is not stable and readily undergoes a cycloelimination reaction, a process comparable to the final stage of the Wittig reaction. organic-chemistry.orgorganic-chemistry.org This step involves the fragmentation of the four-membered ring. The carbon-oxygen and carbon-phosphorus bonds cleave, leading to the formation of two new species: a stable dimethyl phosphate anion and a vinyl diazo compound (a diazoalkene). wikipedia.orgorganic-chemistry.org The formation of the very stable phosphorus-oxygen double bond in dimethyl phosphate provides a strong thermodynamic driving force for this elimination step. organic-chemistry.org The resulting diazoalkene is itself an important, albeit often unstable, intermediate on the path to the final alkyne. researchgate.netorganic-chemistry.org

The final stage of the mechanism begins with the decomposition of the vinyl diazoalkene intermediate. wikipedia.org Upon warming, this intermediate readily loses a molecule of dinitrogen (N₂), a thermodynamically favorable process due to the high stability of nitrogen gas. organic-chemistry.orgchemtube3d.comlibretexts.org This α-elimination reaction generates a highly reactive vinylidene carbene. wikipedia.orgnrochemistry.com This carbene then undergoes a rapid intramolecular rearrangement known as a 1,2-shift. wikipedia.orgresearchgate.net In this step, one of the substituents (R group) from the original carbonyl compound migrates from its original carbon to the adjacent carbene carbon. wikipedia.orgrsc.org This 1,2-migration results in the formation of the final, stable alkyne product, which contains one more carbon atom than the starting carbonyl compound. wikipedia.orgchemeurope.com An alternative mechanism involving nitrogen loss prior to cycloelimination has been considered but is generally ruled out. organic-chemistry.org

Table 2: Mechanistic Steps of Homologation

| Step | Reactants | Key Transformation | Products |

| 1. Anion Generation | Dimethyl (1-diazo-2-oxopropyl)phosphonate, Base (e.g., K₂CO₃/MeOH) | Deacylation via nucleophilic attack by methoxide. santiago-lab.comnrochemistry.com | Dimethyl (diazomethyl)phosphonate anion, Methyl acetate. wikipedia.org |

| 2. Nucleophilic Addition | Dimethyl (diazomethyl)phosphonate anion, Aldehyde/Ketone (R¹R²C=O) | Attack of the anion on the carbonyl carbon. nrochemistry.com | Tetrahedral alkoxide intermediate. |

| 3. Oxaphosphetane Formation | Tetrahedral alkoxide intermediate | Intramolecular attack of the alkoxide oxygen on the phosphorus atom. organic-chemistry.org | 1,2-Oxaphosphetane intermediate. wikipedia.org |

| 4. Cycloelimination | 1,2-Oxaphosphetane intermediate | Fragmentation of the four-membered ring. organic-chemistry.org | Vinyl diazoalkene, Dimethyl phosphate. wikipedia.org |

| 5. Nitrogen Extrusion | Vinyl diazoalkene | Loss of molecular nitrogen (N₂). wikipedia.orgnrochemistry.com | Vinylidene carbene. wikipedia.org |

| 6. 1,2-Migration | Vinylidene carbene | Shift of a substituent (R¹ or R²) to the adjacent carbene carbon. wikipedia.orgresearchgate.net | Alkyne (R¹-C≡C-R²). |

Mechanistic Insights into Cycloaddition Reactions

Dimethyl (1-diazo-2-oxopropyl)phosphonate, often referred to as the Ohira-Bestmann or Bestmann-Ohira reagent, is a key building block for synthesizing a variety of five-membered nitrogen-containing heterocycles. orgsyn.orgorgsyn.orgsigmaaldrich.com These structures, including pyrazoles, triazolines, oxazoles, and thiazoles, are formed through cycloaddition reactions. orgsyn.orgorgsyn.orgsigmaaldrich.comenamine.net

The formation of these heterocycles primarily occurs via 1,3-dipolar cycloadditions. orgsyn.orgenamine.net This type of reaction is a fundamental process in organic chemistry where a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.com In the case of Dimethyl (1-diazo-2-oxopropyl)phosphonate, the diazo group acts as the 1,3-dipole.

The generally accepted mechanism for these reactions is a concerted, pericyclic process. wikipedia.orgorganic-chemistry.org This involves a [4π + 2π] cycloaddition, where the 4 π-electrons of the diazo compound and the 2 π-electrons of the dipolarophile participate in a single, cyclic transition state. organic-chemistry.org This pathway is stereoconservative, meaning the stereochemistry of the reactants is preserved in the product. organic-chemistry.org

A crucial feature of reactions involving diazophosphonates is the role of the phosphonate group. This electron-withdrawing group not only stabilizes the diazo compound, making it easier and safer to handle, but it also plays a vital, yet "traceless," role in the formation of aromatic products like pyrazoles. researchgate.networktribe.com Following the initial cycloaddition to an alkyne, the resulting cycloadduct can undergo a orgsyn.orgresearchgate.net-sigmatropic rearrangement. researchgate.networktribe.com This involves the migration of the phosphoryl group from the carbon to a nitrogen atom, which facilitates an elimination step to yield the final, stable aromatic pyrazole (B372694). researchgate.networktribe.com

The 1,3-dipolar cycloaddition reactions of Dimethyl (1-diazo-2-oxopropyl)phosphonate are often characterized by a high degree of control over the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the final product.

Regioselectivity: When reacting with unsymmetrical dipolarophiles, such as terminal alkynes or certain nitroalkenes, these cycloadditions typically proceed with high regioselectivity, leading to the preferential formation of one constitutional isomer over others. researchgate.net For instance, the reaction with terminal alkynes can furnish 3,5-disubstituted pyrazoles regioselectively. researchgate.net The presence and choice of a base can also be a critical factor in controlling the regioselectivity of the reaction. researchgate.net

Stereoselectivity: The formation of chiral centers during cycloaddition can be directed to favor a specific stereoisomer. In recent years, significant progress has been made in developing asymmetric versions of these reactions. By employing chiral catalysts, such as tertiary amine-thiourea derivatives, it is possible to synthesize chiral spiro-phosphonylpyrazoline-oxindoles with high diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 95% ee). thieme-connect.com This highlights the potential to create complex, stereochemically defined molecules using diazophosphonate chemistry.

Theoretical and Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of reactions involving diazophosphonates. These studies provide detailed information about reaction pathways, transition states, and the factors controlling selectivity.

DFT calculations have been instrumental in investigating the mechanisms of reactions involving α-diazo-β-keto phosphonates. For example, studies on the regioselective addition of titanium (IV) enolates derived from these phosphonates to conjugated enones have been performed. researchgate.net These calculations help to map out the potential energy surface of the reaction, identifying the most likely pathways and intermediates. researchgate.net By comparing different possible routes, such as 1,2-addition versus 1,4-addition, researchers can predict and rationalize the experimentally observed product distributions. researchgate.net Such studies have confirmed that in certain systems, carbenes or carbenoid intermediates are not involved in the reaction pathway. researchgate.net

A key output of DFT studies is the energetic profile of a reaction, which charts the energy changes as reactants are converted into products via transition states. Analysis of these profiles provides quantitative insights into reaction feasibility and selectivity.

For the addition of a Ti(IV) enolate derived from an α-diazo-β-keto phosphonate to a conjugated enone, DFT calculations revealed specific energetic details. The analysis showed that the transition state for the bridging chloride-controlled 1,2-addition is energetically favored over the 1,4-addition pathway. researchgate.net This preference is quantified by differences in both free energy and enthalpy, as detailed in the table below.

| Parameter | Value (kcal/mol) | Favored Pathway |

|---|---|---|

| Free Energy Difference (ΔG‡1,4 - ΔG‡1,2) | 1.1 | 1,2-Addition |

| Enthalpy Difference (ΔH‡1,4 - ΔH‡1,2) | 3.46 | 1,2-Addition |

These findings, which indicate that the 1,2-addition is both kinetically controlled and irreversible, demonstrate the power of computational analysis to provide deep mechanistic understanding that complements experimental observations. researchgate.net

Diverse Applications of Dimethyl 1 Diazo 2 Oxopropyl Phosphonate in Organic Transformations

One-Carbon Homologation Reactions

One of the primary applications of the Ohira-Bestmann reagent is in one-carbon homologation, where a carbonyl compound is converted into a product with one additional carbon atom. chem-station.com This transformation is particularly significant for the synthesis of terminal alkynes from aldehydes, a cornerstone reaction in synthetic chemistry. thieme-connect.com The reagent's reactivity with ketones also provides a pathway to valuable enol ether products. enamine.netenamine.net

Transformation of Aldehydes to Terminal Alkynes (Ohira-Bestmann Alkyne Synthesis)

The conversion of aldehydes into terminal alkynes, known as the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, is a highly efficient and widely used protocol. tcichemicals.comorgsyn.org This reaction typically proceeds under mild basic conditions, such as potassium carbonate in methanol (B129727), which is a significant advantage over the strong bases required in the original Seyferth-Gilbert protocol. chem-station.comstackexchange.com

The reaction mechanism commences with the base-mediated cleavage of the acetyl group from the Ohira-Bestmann reagent. orgsyn.orgnrochemistry.com For instance, potassium carbonate and methanol generate a small amount of methoxide (B1231860), which attacks the acetyl carbonyl of the reagent. stackexchange.comyoutube.com This deacylation step produces the conjugate base of dimethyl (diazomethyl)phosphonate (DAMP) in situ. orgsyn.orgorgsyn.org This reactive anion then adds to the aldehyde carbonyl, forming an oxaphosphetane-type intermediate. nrochemistry.comorganic-chemistry.org This intermediate subsequently undergoes cycloelimination, losing dimethyl phosphate (B84403) to yield a diazoalkene. organic-chemistry.org Upon warming, the diazoalkene expels molecular nitrogen to generate a vinylidene carbene, which undergoes a 1,2-hydrogen shift to afford the final terminal alkyne product. orgsyn.orgorganic-chemistry.org This one-pot procedure allows for the direct conversion of a wide array of aldehydes into their corresponding alkynes in good to excellent yields. tcichemicals.comorganic-chemistry.org

Table 1: Examples of Ohira-Bestmann Alkyne Synthesis with Various Aldehydes This table is representative and compiled from general statements in the cited literature.

| Aldehyde Substrate | Product | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | K₂CO₃, MeOH, rt | High | sigmaaldrich.com |

| Undecanal | 1-Dodecyne | K₂CO₃, MeOH, rt | 56% | tcichemicals.com |

| Aryl Aldehydes | Aryl Alkynes | K₂CO₃, MeOH, rt | Good to Excellent | orgsyn.org |

| Alkyl Aldehydes | Alkyl Alkynes | K₂CO₃, MeOH, rt | Good to Excellent | orgsyn.org |

| Hetaryl Aldehydes | Hetaryl Alkynes | K₂CO₃, MeOH, rt | Good | orgsyn.org |

Conversion of Ketones to Methyl Enol Ethers

When the Ohira-Bestmann reagent is reacted with ketones instead of aldehydes in the presence of an alcohol like methanol, the outcome of the reaction changes. enamine.netorganic-chemistry.org The mechanism proceeds similarly up to the formation of the vinylidene carbene intermediate. orgsyn.org However, instead of a 1,2-shift (which would be an alkyl or aryl migration), the carbene is trapped by the solvent, methanol. orgsyn.orgorganic-chemistry.org This trapping results in the formation of methyl enol ethers. organic-chemistry.org This reaction provides a useful method for generating aldehydic enol ethers from ketones. orgsyn.org

Scope and Limitations Across Varied Aldehyde and Ketone Substrates

The Ohira-Bestmann reaction exhibits a broad substrate scope, a key feature contributing to its widespread use. orgsyn.org

Aldehydes:

Scope: The reaction is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, aliphatic, and sterically hindered substrates. orgsyn.org A significant advantage is its applicability to enolizable aldehydes, which are often problematic under the strongly basic conditions of the original Seyferth-Gilbert protocol. chem-station.comsantiago-lab.com Furthermore, aldehydes bearing stereogenic centers at the α-position can be converted to alkynes without significant loss of stereochemical integrity. orgsyn.org

Limitations: A notable limitation is the reaction's general inapplicability for the synthesis of enynes from α,β-unsaturated aldehydes. orgsyn.orgorgsyn.org

Ketones:

Scope: The reaction can be applied to various ketones to produce enol ethers. enamine.netenamine.net

Limitations: The reaction with ketones does not typically yield disubstituted alkynes. Instead, the intermediate carbene is intercepted by the alcohol solvent, limiting the product outcome to enol ethers under these conditions. organic-chemistry.org

Heterocycle Synthesis via Cycloaddition Reactions

Beyond its role in homologation, Dimethyl (1-diazo-2-oxopropyl)phosphonate serves as a valuable 1,3-dipole in cycloaddition reactions. orgsyn.orgenamine.net This reactivity opens pathways to a diverse array of nitrogen-containing heterocycles, such as pyrazoles, triazolines, oxazoles, and thiazoles, which are important scaffolds in medicinal chemistry and materials science. orgsyn.orgenamine.netresearchgate.net

Synthesis of Phosphoryl-Substituted Pyrazoles

The synthesis of pyrazoles bearing a phosphonate (B1237965) group is a significant application of the Ohira-Bestmann reagent's dipolar reactivity. These compounds are of interest due to the biological relevance of both the pyrazole (B372694) and phosphonate moieties. nih.gov The reagent can react with various dipolarophiles, such as alkynes or their synthetic equivalents, in [3+2] cycloaddition reactions to construct the pyrazole ring system. researchgate.netnih.gov

While the direct reaction with simple alkynes is a common route to pyrazoles, substituted olefins can also serve as precursors. nih.gov For instance, the base-mediated reaction of the Ohira-Bestmann reagent with nitroalkenes, which can be considered synthetic equivalents of alkynes in this context, provides a one-pot, regioselective route to functionalized phosphonylpyrazoles in high yields. researchgate.net Similarly, the reagent is expected to react with other activated double bonds like those in vinyl azides. The diazo compound acts as the 1,3-dipole, reacting with the vinyl azide (B81097) which serves as the dipolarophile. This cycloaddition would lead to an intermediate that, upon elimination of nitrogen from the vinyl azide moiety, would yield the aromatic pyrazole ring substituted with a phosphonate group. This pathway offers a strategic approach to novel, highly functionalized pyrazole derivatives.

Reactions with Nitroalkenes

The reaction between Dimethyl (1-diazo-2-oxopropyl)phosphonate and conjugated nitroalkenes provides a regioselective pathway to functionalized phosphonylpyrazoles. researchgate.netacs.org This transformation proceeds via a base-mediated 1,3-dipolar cycloaddition. acs.org In this process, the Bestmann-Ohira reagent is first deacylated by a base, such as potassium carbonate, to generate the anion of dimethyl (diazomethyl)phosphonate (DAMP) in situ. This nucleophilic diazo intermediate then undergoes a cycloaddition reaction with the electron-deficient nitroalkene. acs.org

The reaction typically results in the spontaneous elimination of the nitro group from the initial cycloadduct, leading directly to the aromatic pyrazole ring. acs.org This one-pot procedure is highly efficient and offers good to moderate yields for the synthesis of regioisomerically pure phosphonylpyrazoles. acs.org The methodology is robust and can be applied to nitroalkenes that are part of existing carbocyclic or heterocyclic frameworks, allowing for the construction of fused pyrazole systems. acs.org

Table 1: Synthesis of Phosphonylpyrazoles from Nitroalkenes and the Bestmann-Ohira Reagent

| Nitroalkene Substrate | Product | Yield (%) | Conditions |

| β-Nitrostyrene | 4-Phenyl-3-phosphonylpyrazole | Good | K₂CO₃, Methanol, rt |

| 2-Nitro-1-phenylpropene | 5-Methyl-4-phenyl-3-phosphonylpyrazole | Moderate | K₂CO₃, Methanol, rt |

| 1-Nitrocyclohexene | Tetrahydroindazolylphosphonate | Good | K₂CO₃, Methanol, rt |

Note: This table is illustrative, based on findings describing the general reaction. Yields are qualitative as reported in the source. acs.org

Formation of Triazoles, Oxazoles, and Thiazoles

Dimethyl (1-diazo-2-oxopropyl)phosphonate is a key building block for synthesizing a variety of five-membered heterocycles through dipolar cycloaddition and other related pathways. researchgate.netenamine.netenamine.net Its ability to react with different dipolarophiles opens up direct routes to phosphoryl-substituted pyrazoles, triazolines, oxazoles, and thiazoles. orgsyn.orgorgsyn.orgresearchgate.net

The general strategy involves the [3+2] cycloaddition of the diazo compound with a suitable multiple bond system.

Triazoles: The reaction with nitriles or other nitrogen-containing unsaturated systems can lead to the formation of triazole derivatives.

Oxazoles and Thiazoles: While direct cycloaddition is one pathway, multicomponent reactions involving the Bestmann-Ohira reagent can also yield these heterocycles. chemicalbook.com For instance, the synthesis of oxazoles can be achieved through reactions involving acyl chlorides or other carbonyl species under specific catalytic conditions. Similarly, reactions with thiocarbonyl compounds can provide access to thiazole (B1198619) frameworks.

These transformations are highly valuable as the resulting phosphonyl-substituted heterocycles are of significant interest in medicinal chemistry and materials science. researchgate.net

Table 2: Heterocycle Formation Using Dimethyl (1-diazo-2-oxopropyl)phosphonate

| Target Heterocycle | Reaction Type | Co-reactant Type |

| Pyrazole | 1,3-Dipolar Cycloaddition | Alkene/Alkyne |

| Triazoline/Triazole | 1,3-Dipolar Cycloaddition | Nitrile/Imine |

| Oxazole | Cycloaddition/Multicomponent | Carbonyl compound |

| Thiazole | Cycloaddition/Multicomponent | Thiocarbonyl compound |

This table summarizes the general synthetic applications of the reagent. researchgate.netenamine.netchemicalbook.com

Cyclization with Oximes for Isoquinoline (B145761) and Pyridine (B92270) N-Oxides

A significant application of Dimethyl (1-diazo-2-oxopropyl)phosphonate is in the synthesis of multisubstituted isoquinoline and pyridine N-oxides. chemicalbook.comsigmaaldrich.com This transformation is achieved through a rhodium(III)-catalyzed cyclization reaction between various oximes and the diazo compound. sigmaaldrich.com The reaction proceeds via a tandem sequence involving the activation of aryl or vinylic C-H bonds on the oxime substrate. sigmaaldrich.com

This intermolecular annulation process is notable for its mild reaction conditions and high efficiency. It obviates the need for pre-functionalized starting materials, relying instead on direct C-H activation. The sequence involves C-H activation, cyclization, and a final condensation step to afford the N-oxide products. sigmaaldrich.com This method provides a powerful and atom-economical route to access these important N-heterocyclic scaffolds. chemicalbook.comsigmaaldrich.com

Construction of Fused Carbo- and Heterocyclic Systems

The reactivity of Dimethyl (1-diazo-2-oxopropyl)phosphonate is not limited to the formation of simple monocyclic systems. It is also effectively employed in the construction of more complex fused carbo- and heterocyclic structures. As mentioned previously, the reaction with cyclic nitroalkenes, such as 1-nitrocyclohexene, leads to the formation of pyrazoles fused to a carbocyclic ring. acs.org

This principle can be extended to various substrates where the reactive partner for the cycloaddition is part of a pre-existing ring system. These formal [4+1] annulation reactions provide a strategic approach to building bicyclic and polycyclic frameworks that are prevalent in natural products and pharmaceutically active compounds. researchgate.net

Generation of Related Reactive Intermediates

In Situ Generation of Dimethyl (diazomethyl)phosphonate (DAMP) via Methanolysis

One of the most powerful aspects of the Bestmann-Ohira reagent is its role as a convenient and stable precursor to Dimethyl (diazomethyl)phosphonate (DAMP). orgsyn.orgorgsyn.org DAMP itself is a reagent for the Seyferth-Gilbert homologation of aldehydes, but it has limited shelf life. orgsyn.org In 1989, Ohira demonstrated that the acetyl group of Dimethyl (1-diazo-2-oxopropyl)phosphonate could be cleaved under mild basic conditions, such as in the presence of methanol and a base like potassium carbonate. orgsyn.orgnio.res.insemanticscholar.org This process, known as methanolysis, generates the highly reactive DAMP in situ. chemicalbook.comsigmaaldrich.comsemanticscholar.org This discovery provided a much more practical and widely adopted protocol for using DAMP in synthesis, as it avoids the need to prepare and handle the less stable reagent directly. orgsyn.org

Applications of Generated DAMP in Further Transformations

The DAMP generated in situ from the Bestmann-Ohira reagent can be immediately utilized in a variety of subsequent chemical transformations. The most prominent application is the one-pot reaction with aldehydes to synthesize terminal alkynes, a process now commonly referred to as the Ohira-Bestmann reaction. orgsyn.org

Beyond alkyne synthesis, the generated DAMP reacts with ketones to produce enol ethers. enamine.netsemanticscholar.org The reaction proceeds through the formation of a vinylidene carbene intermediate. enamine.net This reactivity allows for the conversion of carbonyl compounds into other valuable functional groups, further highlighting the synthetic versatility imparted by the in situ generation of DAMP from its stable phosphonate precursor. chemicalbook.comsemanticscholar.org

Integration with Cascade and Multicomponent Reactions

The efficiency of modern organic synthesis is often measured by its ability to construct complex molecular architectures in as few steps as possible. Dimethyl (1-diazo-2-oxopropyl)phosphonate is an exemplary reagent in this context, demonstrating remarkable utility in cascade (or tandem) and multicomponent reactions (MCRs). These processes, where multiple bond-forming events occur in a single reaction vessel, offer significant advantages in terms of atom economy, time, and resource efficiency.

The reagent's primary role in these complex transformations is as a precursor to highly reactive intermediates or as a versatile 1,3-dipole for cycloaddition reactions. orgsyn.orgresearchgate.net It is particularly effective in the synthesis of five-membered heterocyclic scaffolds, which are prevalent motifs in pharmaceuticals and biologically active compounds. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Key Cascade and Multicomponent Reaction Types:

[3+2] Cycloadditions: As a 1,3-dipolar species, dimethyl (1-diazo-2-oxopropyl)phosphonate readily reacts with various dipolarophiles. For instance, its reaction with nitroalkenes has been extensively studied to produce phosphonyl-substituted pyrazoles. researchgate.net These cycloaddition reactions are often highly regioselective and provide a direct route to densely functionalized heterocyclic systems.

Rh-Catalyzed Cyclizations: In the presence of rhodium catalysts, the reagent can engage in cyclization reactions with substrates like oximes to furnish isoquinoline and pyridine N-oxides. sigmaaldrich.comsigmaaldrich.com

One-Pot Heterocycle Synthesis: Researchers have developed one-pot procedures that leverage the reagent for the synthesis of pyrazoles, triazoles, and oxazoles. chemicalbook.comsigmaaldrich.com These MCRs combine the diazo compound with other simple starting materials to rapidly assemble the heterocyclic core. For example, a multicomponent reaction might involve an aldehyde, the Ohira-Bestmann reagent, and a nitrogen source to yield a substituted pyrazole in a single operation.

The table below summarizes representative examples of these powerful synthetic strategies.

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

| [3+2] Cycloaddition | Dimethyl (1-diazo-2-oxopropyl)phosphonate, Nitroalkenes | Thermal or Lewis Acid | Phosphonylpyrazoles researchgate.net |

| Rh-Catalyzed Cyclization | Dimethyl (1-diazo-2-oxopropyl)phosphonate, Oximes | Rhodium Catalyst | Isoquinoline & Pyridine N-Oxides sigmaaldrich.comsigmaaldrich.com |

| Multicomponent Reaction | Dimethyl (1-diazo-2-oxopropyl)phosphonate, Aldehydes, Amines | Various | Substituted Pyrazoles/Triazoles chemicalbook.com |

Emerging Applications and Functional Group Compatibility

While the Ohira-Bestmann reagent is well-established, ongoing research continues to uncover novel applications and refine its synthetic scope. These emerging uses highlight its versatility and potential to address new challenges in chemical synthesis, particularly in the fields of medicinal and materials chemistry. chemimpex.com

Emerging Synthetic Roles:

Synthesis of Bioactive Compounds: The reagent is increasingly utilized in the synthesis of complex bioactive molecules for drug discovery and pharmaceutical development. chemimpex.com Its ability to introduce alkyne handles or participate in heterocycle formation is crucial for creating novel drug candidates. chemimpex.com

Agrochemical Development: In agricultural chemistry, it is applied in the formulation of new pesticides and herbicides, where the resulting molecular structures can be fine-tuned for efficacy and environmental profile. chemimpex.com

Materials Science: The ability of dimethyl (1-diazo-2-oxopropyl)phosphonate to modify chemical structures makes it a valuable tool in the development of advanced materials, including specialized polymers and coatings with enhanced properties. chemimpex.com

A critical aspect of employing any reagent in complex molecule synthesis is understanding its compatibility with other functional groups present in the substrate. Dimethyl (1-diazo-2-oxopropyl)phosphonate is valued for its generally mild reaction conditions, particularly in the alkyne synthesis which is often conducted with a gentle base like potassium carbonate. orgsyn.org However, its reactivity profile must be carefully considered.

The table below outlines the general compatibility of various functional groups with typical transformations involving dimethyl (1-diazo-2-oxopropyl)phosphonate.

| Functional Group | Reactivity/Compatibility | Notes |

| Aldehydes | Reactive | Primary substrate for Ohira-Bestmann alkynation. enamine.netenamine.net |

| Ketones | Reactive | Reacts to form methyl enol ethers or can be used in other transformations. chemicalbook.comenamine.netenamine.net |

| Esters | Generally Compatible | Typically stable under standard Ohira-Bestmann conditions. |

| Amides | Generally Compatible | Stable, as demonstrated in Rh-catalyzed reactions with N-tosylbenzamides. researchgate.net |

| Alkenes | Generally Compatible | Can be tolerated, though specific reactions (e.g., cycloadditions) are possible under different conditions. researchgate.net |

| Alcohols | Reactive | The reagent can react slowly with alcohols; methanolysis generates dimethyl(diazomethyl)phosphonate in situ. sigmaaldrich.comenamine.net |

| Halides (Aryl, Alkyl) | Generally Compatible | Typically non-reactive under standard conditions. |

| Nitro Groups | Reactive | Can act as a dipolarophile in [3+2] cycloadditions. researchgate.net |

This compatibility profile allows chemists to strategically plan synthetic routes, using the Ohira-Bestmann reagent to install key functionalities without the need for extensive protecting group manipulations, further enhancing its appeal as a tool for efficient and elegant synthesis. chemimpex.com

Catalytic Strategies and Reaction Optimization

Role of Catalysts in Specific Transformations (e.g., Rhodium Catalysis)

While specific literature on rhodium-catalyzed reactions of dimethyl (2-oxopropanimidoyl)phosphonate is scarce, the broader field of phosphonate (B1237965) chemistry provides valuable insights into the potential applications of such catalysts. The phosphonate moiety can serve as a directing group in transition metal-catalyzed reactions, facilitating transformations at specific sites within the molecule.

Rhodium catalysts, in particular, have been effectively employed in C-H activation and annulation reactions involving organophosphorus compounds. nih.gov For instance, rhodium-catalyzed oxidative coupling reactions directed by phosphonamide and phosphinamide groups have been developed to synthesize benzazaphosphole 1-oxides and phosphaisoquinolin-1-oxides. nih.gov This suggests a plausible role for rhodium catalysts in activating C-H bonds in proximity to the phosphonate group in dimethyl (2-oxopropanimidoyl)phosphonate, potentially leading to novel cyclization or cross-coupling products.

Furthermore, rhodium catalysis is instrumental in the cyclization of oximes with other functional groups. Although not directly involving the target compound, related studies show that rhodium catalysts can facilitate the formation of heterocyclic structures like isoquinoline (B145761) and pyridine (B92270) N-oxides from the reaction of oximes. This precedent underscores the potential for rhodium-catalyzed intramolecular reactions of dimethyl (2-oxopropanimidoyl)phosphonate, should a suitable reaction partner be incorporated into the molecule or introduced intermolecularly.

The table below summarizes representative rhodium catalysts and their applications in transformations of organophosphorus compounds, which could be extrapolated to reactions involving dimethyl (2-oxopropanimidoyl)phosphonate.

| Catalyst System | Transformation | Potential Application for Dimethyl (2-oxopropanimidoyl)phosphonate |

| [Rh(III)Cp*Cl2]2 / AgSbF6 | Oxidative C-H activation and annulation | Intramolecular cyclization to form phosphorus-containing heterocycles. |

| Rh(II) acetate (B1210297) | Cyclization with oximes | Formation of N-oxide containing heterocyclic phosphonates. |

| Wilkinson's Catalyst (RhCl(PPh3)3) | Hydroformylation, Hydrogenation | Reduction of the C=N bond or functionalization of other parts of the molecule. |

Base-Mediated Reaction Systems and Their Impact on Selectivity

Base-mediated reactions are fundamental in the synthesis and functionalization of phosphonates, including α-oximinophosphonates. The choice of base can significantly influence the reaction pathway, yield, and selectivity by modulating the nucleophilicity of reactants and the stability of intermediates.

In the context of synthesizing α-aminophosphonates, which are structurally analogous to the reduction products of α-oximinophosphonates, various base-catalyzed protocols have been established. The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), often employs basic catalysts. nih.gov Similarly, the aza-Pudovik reaction, the addition of a dialkyl phosphite to an imine, can be promoted by bases. nih.gov

The selection of the base is critical for achieving desired selectivity. For instance, in the alkylation of nucleoside phosphonates, the use of strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) versus inorganic bases such as cesium carbonate (Cs2CO3) can alter the ratio of N9/N7 isomers in purine (B94841) derivatives. While not directly involving the imidoyl group, this demonstrates the profound impact of the base on regioselectivity.

Commonly used bases in phosphonate chemistry and their potential effects are outlined in the table below.

| Base | Type | Potential Impact on Reactions of Dimethyl (2-oxopropanimidoyl)phosphonate |

| Triethylamine (B128534) (Et3N) | Organic, Weak | Promotes condensation reactions by neutralizing acidic byproducts. |

| Potassium Carbonate (K2CO3) | Inorganic, Moderate | Can facilitate nucleophilic additions and substitutions. |

| Sodium Hydride (NaH) | Inorganic, Strong | Acts as a strong, non-nucleophilic base for deprotonation to form carbanions. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organic, Strong, Non-nucleophilic | Can influence regioselectivity in alkylation and other substitution reactions. |

| Potassium Hydroxide (B78521) (KOH) | Inorganic, Strong | Used in stereoselective organocatalytic reactions of phosphonates. mdpi.com |

Strategies for Enhancing Chemoselectivity and Regioselectivity

Achieving high levels of chemoselectivity and regioselectivity is a central challenge in the synthetic manipulation of multifunctional molecules like dimethyl (2-oxopropanimidoyl)phosphonate. This compound possesses several reactive sites, including the carbon-nitrogen double bond of the imine, the α-carbon, and the phosphonate ester groups.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, a reducing agent might selectively reduce the C=N bond to an amine without affecting the phosphonate esters. Strategies to enhance chemoselectivity often involve the careful selection of reagents and catalysts that exhibit a high degree of functional group tolerance. For example, in the presence of both an imine and an ester, certain hydrides might preferentially reduce the imine.

Regioselectivity deals with the preferential formation of one constitutional isomer over another. In the context of dimethyl (2-oxopropanimidoyl)phosphonate, a key regioselective challenge could arise in addition reactions to the C=N-C=O conjugated system (if the imine were to be hydrolyzed to a ketone). Nucleophiles could potentially attack at the imine carbon or undergo conjugate addition. The outcome can be influenced by the nature of the nucleophile (hard vs. soft) and the reaction conditions. For instance, α,β-unsaturated iminophosphonates undergo regioselective Michael addition at the β-position. researchgate.net

Key strategies to enhance selectivity include:

Catalyst Control: Chiral catalysts are widely used to induce enantioselectivity in the synthesis of α-aminophosphonates and could be applied to reactions of α-oximinophosphonates. mdpi.com The ligand environment around a metal catalyst can also direct the reaction to a specific site.

Protecting Groups: Temporarily masking one functional group to allow another to react is a classic strategy. For example, the phosphonate esters could be transiently protected to allow for harsh reactions at the imidoyl moiety.

Reaction Condition Optimization: Temperature, solvent, and the nature of the base or catalyst can all have a profound effect on selectivity. For example, lower temperatures often favor the thermodynamically controlled product, which can lead to higher regioselectivity.

The following table summarizes strategies for enhancing selectivity in reactions that could be applied to dimethyl (2-oxopropanimidoyl)phosphonate.

| Selectivity Goal | Strategy | Example Application |

| Chemoselective Reduction | Use of mild and selective reducing agents (e.g., NaBH4, catalytic hydrogenation with specific catalysts). | Selective reduction of the C=N bond to an amine without cleaving the P-O ester bonds. |

| Regioselective Addition | Control of nucleophile hardness/softness and reaction conditions. | Directing a nucleophile to the imine carbon (1,2-addition) versus a potential conjugate position. |

| Enantioselective Synthesis | Employment of chiral catalysts or auxiliaries. | Asymmetric reduction of the imine or asymmetric addition of a nucleophile to generate a chiral center. |

Future Research Directions and Perspectives

Development of Novel and Greener Synthetic Approaches for the Reagent

The future of chemical manufacturing hinges on the adoption of green chemistry principles, moving away from hazardous reagents and solvents towards more sustainable processes. mdpi.com Research into the synthesis of phosphonates is increasingly focused on this paradigm. researchgate.net Future efforts will likely concentrate on minimizing the environmental impact of producing dimethyl (2-oxopropyl)phosphonate and related compounds.

Key areas of development include:

Biocatalysis: The use of enzymes or whole-cell systems presents a promising green alternative to traditional chemical synthesis. mdpi.com Biocatalytic methods offer high selectivity and operate under eco-friendly conditions, generating fewer by-products. mdpi.com For instance, photobiocatalytic processes have been successfully used to convert related phosphonate (B1237965) substrates into pure, high-value products with over 99% conversion using strains like Synechococcus bigranulatus. mdpi.com

Alternative Energy Sources: Methodologies employing ultrasound or microwave irradiation are being explored. Sonication, for example, can promote cavitation and facilitate reactions by enabling access to higher energy transition states, sometimes allowing for synthesis in greener solvents like water. researchgate.net

Solvent-Free or Greener Solvent Systems: A significant push is being made to replace conventional organic solvents with more benign alternatives. Research has demonstrated the feasibility of conducting phosphonate syntheses in various media, with water often proving to be a highly effective choice. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Utilizes enzymes or whole-cell systems (e.g., cyanobacteria). mdpi.com | High selectivity, mild reaction conditions, reduced by-products, aligns with green chemistry principles. mdpi.com |

| Ultrasound-Assisted Synthesis | Employs sonication to promote the reaction. researchgate.net | Can enhance reaction rates and allows for the use of greener solvents like water. researchgate.net |

| Conventional Greener Chemistry | Focuses on replacing hazardous reagents and solvents (e.g., using water instead of toluene (B28343) or dichloromethane). researchgate.net | Improved safety profile, reduced environmental impact, potential for simplified workup procedures. researchgate.net |

Exploration of Expanded Substrate Scope and Reaction Diversity

While dimethyl (2-oxopropyl)phosphonate is well-established in certain transformations, significant opportunities exist to broaden its utility. Future research will aim to expand the range of substrates that can be effectively used with the reagent and to discover entirely new reactions it can participate in.

Current research has demonstrated its versatility in:

Homologation of Aldehydes: The reagent is a precursor to dimethyl (diazomethyl)phosphonate (a Seyferth-Gilbert type reagent), which efficiently converts aldehydes into terminal alkynes in a one-pot process. researchgate.net

Heterocycle Synthesis: Through its diazo derivative, it can undergo dipolar cycloaddition reactions to furnish a variety of nitrogen-containing heterocycles, such as pyrazoles and triazolines. orgsyn.org

Chain Extension Reactions: Its reactivity with zinc carbenoids in Simmons-Smith type reactions has been studied to create complex polycyclopropane structures, which are intermediates for biologically active natural products. unh.edu

Pudovik Reaction: As an α-oxophosphonate, it can react with various phosphorus nucleophiles like dialkyl phosphites. The outcome of these reactions can be highly dependent on the catalyst and substituents, leading to different structural motifs, including rearranged products with a >P(O)–O–CH–P(O)< skeleton. nih.gov

Future explorations will likely focus on reactions with previously incompatible functional groups, developing tandem processes that form multiple bonds in a single operation, and uncovering novel cycloaddition pathways.

Asymmetric Variants and Stereocontrolled Syntheses

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the development of asymmetric synthesis. A key frontier for dimethyl (2-oxopropyl)phosphonate is the creation of synthetic methods that can control the stereochemistry of its products.

While direct asymmetric reactions involving the reagent are still an emerging area, related research provides a clear roadmap:

Chiral Auxiliaries and Catalysts: The development of chiral variants of the reagent or the use of chiral catalysts could induce stereoselectivity in its reactions.

Stereoselective Cyclizations: Efficient asymmetric syntheses have been developed for related compounds, such as the preparation of enantiomerically pure azetidine (B1206935) 2-phosphonic acids via stereoselective intramolecular ring-closure. capes.gov.br

Confirmation of Complex Structures: Asymmetric synthesis has been employed as a tool to confirm the absolute stereochemistry of complex molecules, such as polycyclopropanes, derived from beta-keto phosphonates. unh.edu

Future work will likely involve designing chiral ligands for metal-catalyzed processes involving the phosphonate and exploring organocatalytic approaches to achieve high levels of enantioselectivity.

Computational Design and Prediction of New Reactivities

In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry offers powerful ways to understand and predict the behavior of molecules, accelerating the discovery of new reactions and optimizing existing ones. rsc.org

For dimethyl (2-oxopropyl)phosphonate and its derivatives, computational studies can provide deep insights:

Reactivity Analysis: Quantum chemical descriptors, such as the energies of frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential maps, and Hirshfeld charges, can be calculated using methods like Density Functional Theory (DFT). nih.govresearchgate.net These descriptors help interpret the chemical reactivity of the phosphonate derivatives. nih.gov

Mechanism Elucidation: Computational modeling can be used to investigate reaction mechanisms, identify key intermediates, and understand the factors that control selectivity. unh.edu For example, DFT studies have been used to understand why certain reactions, like the Michaelis-Arbuzov reaction with specific substrates, may be kinetically disfavored. rsc.org

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular structure with physical or biological properties. nih.govresearchgate.net Such models can predict the properties of new, unsynthesized derivatives, guiding experimental efforts toward molecules with desired characteristics. researchgate.net

The synergy between computational prediction and experimental verification will be crucial for the rational design of new reactions and for expanding the synthetic utility of the reagent. rsc.org

| Computational Tool | Application | Insights Gained |

| Density Functional Theory (DFT) | Analysis of structural and electronic properties. rsc.orgnih.gov | Understanding of reaction barriers, elucidation of reaction mechanisms, interpretation of chemical reactivity. rsc.orgnih.gov |

| QSPR/QSAR Models | Prediction of toxicity or other biological activities. nih.govresearchgate.net | Correlates molecular descriptors (e.g., volume, HOMO energy) with experimental data to predict properties of novel compounds. nih.govresearchgate.net |

| In Silico Screening (e.g., SwissADME) | Profiling of absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org | Early-stage assessment of the drug-like potential of new phosphonate derivatives. rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow processing, offers numerous advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and straightforward scalability. youtube.comnih.gov Integrating the chemistry of dimethyl (2-oxopropyl)phosphonate into these modern platforms is a logical and promising future direction.

The benefits of this integration include:

Enhanced Safety and Control: Flow reactors allow for precise control of temperature, pressure, and reaction time. This enables the safe use of highly reactive or hazardous intermediates, which can be generated and consumed in situ. youtube.com

Increased Efficiency and Scalability: Reactions can often be performed at higher temperatures and concentrations than in batch, significantly reducing reaction times. nih.gov Scaling up production is achieved by simply running the flow system for a longer duration, bypassing the challenges of batch scale-up. youtube.com

Automation and High-Throughput Synthesis: Flow chemistry systems can be coupled with automated platforms for reaction optimization and library generation. youtube.com This is particularly valuable in the early stages of drug discovery for rapidly synthesizing and screening a large number of analogues. youtube.com

While specific applications of dimethyl (2-oxopropyl)phosphonate in flow systems are not yet widely reported, the broader trend of adopting flow chemistry for complex organic synthesis suggests it is only a matter of time before its utility is explored in this domain. vapourtec.com This will undoubtedly unlock new possibilities for its application in both academic research and industrial manufacturing.

Q & A

Q. What engineering challenges arise in reactor design for continuous-flow synthesis of Dimethyl (2-oxopropanimidoyl)phosphonate, and how are they addressed?

- Methodology : Challenges include managing exothermicity and ensuring rapid mixing. Microreactors with high surface-area-to-volume ratios improve heat dissipation. Computational fluid dynamics (CFD) simulations optimize flow rates and residence times to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.